molecular formula C15H19N3O3 B2796456 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097925-74-9

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No. B2796456
CAS RN: 2097925-74-9
M. Wt: 289.335
InChI Key: YNJVFVDSZHEJQH-UHFFFAOYSA-N
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Description

“3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” is a chemical compound that has been evaluated for its receptor pharmacology, antiplatelet activity, and vascular pharmacology . It is a novel 5-hydroxytryptamine 2A (5-HT 2A) receptor antagonist . It has displayed high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation .


Synthesis Analysis

The synthesis of pyrazole-bearing compounds, including “3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide”, involves the use of hydrazine-coupled pyrazoles . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” is complex, with a pyrazole ring as a key component . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Glucokinase Activators for Diabetes Treatment

Compounds structurally related to the query have been synthesized and evaluated for their potential as glucokinase activators, a promising approach for the treatment of type 2 diabetes mellitus. For example, a novel heteroaryl-containing benzamide derivative exhibited potent glucokinase activation, significantly reducing blood glucose levels in diabetic mice models without evidence of hypoglycemia risk, highlighting its potential as a development candidate for type 2 diabetes treatment (Park et al., 2014). This research suggests that modifying the benzamide scaffold, as in the compound of interest, can yield potent glucokinase activators with favorable pharmacokinetic properties and safety margins.

Anticancer and Antiviral Agents

Compounds with pyrazole and benzamide moieties have been investigated for their antiproliferative activities against various cancer cell lines. A series of novel benzamide-based compounds demonstrated significant antiviral activities against the H5N1 influenza virus, underscoring the potential of such compounds in developing new therapeutic agents for viral infections (Hebishy et al., 2020). Additionally, benzamide derivatives have been synthesized and evaluated for their anticancer activity, showing moderate to good activity against human cancer cell lines, suggesting their potential as novel anticancer agents (Mohan et al., 2021).

Antimicrobial Agents

Research into benzamide and pyrazole derivatives has also identified compounds with potent antimicrobial activities. Novel substituted benzamide compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial therapies (Raju et al., 2010).

Diagnostic Imaging Agents

The synthesis of benzamide derivatives has been explored for their application in diagnostic imaging, such as positron emission tomography (PET). For instance, a new potential PET agent was synthesized for imaging of B-Raf(V600E) in cancers, indicating the utility of benzamide derivatives in developing diagnostic tools for cancer imaging (Wang et al., 2013).

Future Directions

The future directions for the study of “3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” could include further exploration of its pharmacological effects and potential applications in medicine . Additionally, more research could be conducted to better understand its synthesis and chemical reactions .

properties

IUPAC Name

3-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-14-5-2-4-13(12-14)15(19)16-7-10-21-11-9-18-8-3-6-17-18/h2-6,8,12H,7,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJVFVDSZHEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

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